Kinase Inhibition Profiling: 3,5-Dimethoxy vs. Mono-Methoxy Benzamide Analogs
In the patent family covering aminothiazole benzamides, compounds bearing a 3,5-dimethoxybenzamide group (encompassing 921864-34-8) are characterized as having superior potency against specific kinase targets compared to mono-methoxy or unsubstituted benzamide analogs. The patent SAR tables indicate that the 3,5-dimethoxy substitution pattern is a preferred embodiment for achieving nanomolar-level inhibition, though exact IC50 values are not publicly tabulated for this specific CAS number [1]. A closely related analog, 3,5-dimethoxy-N-(4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (CAS 921519-77-9), differs by substitution on the N-aryl ring and serves as the primary comparator. While direct pairwise data are absent, patent SAR trends support a clear potency advantage for the 3,5-dimethoxy over the 4-methoxy or unsubstituted variants [1].
| Evidence Dimension | Kinase inhibitory activity (patent-reported SAR) |
|---|---|
| Target Compound Data | 3,5-dimethoxybenzamide substitution (compound 921864-34-8); classified as preferred embodiment in patent claims |
| Comparator Or Baseline | Mono-methoxybenzamide and unsubstituted benzamide analogs; classified as less active embodiments |
| Quantified Difference | Qualitative SAR ranking: 3,5-dimethoxy > mono-methoxy > unsubstituted; specific fold-change data not publicly disclosed |
| Conditions | In vitro kinase assays and cell proliferation assays as described in U.S. Patent 6,720,346 |
Why This Matters
This SAR hierarchy directs procurement decisions: analogs with fewer methoxy groups are less likely to achieve the kinase inhibition potency required for hit-to-lead progression.
- [1] Chu, S. S., Alegria, L. A., Bleckman, T. M., Chong, W. K. M., Duvadie, R. K., Li, L., ... & Yang, Y. (2004). U.S. Patent No. 6,720,346. Washington, DC: U.S. Patent and Trademark Office. View Source
